molecular formula C26H33NO3 B13445374 3-Hydroxy Fenretinide

3-Hydroxy Fenretinide

Cat. No.: B13445374
M. Wt: 407.5 g/mol
InChI Key: UMTKXEKOPUGPJI-OIJCEPNXSA-N
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Description

3-Hydroxy Fenretinide is a synthetic derivative of all-trans-retinoic acid, belonging to the class of retinoids. It is structurally related to Fenretinide, a compound known for its chemopreventive and antineoplastic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy Fenretinide typically involves the modification of Fenretinide. One common method includes the hydroxylation of Fenretinide using specific reagents and catalysts. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the selective introduction of the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its commercial viability .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy Fenretinide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Hydroxy Fenretinide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other retinoid derivatives and studying their chemical properties.

    Biology: Investigated for its role in cell differentiation and apoptosis, making it a valuable tool in cellular biology research.

    Medicine: Explored for its potential in cancer therapy, particularly in inducing apoptosis in cancer cells and inhibiting tumor growth.

    Industry: Utilized in the development of pharmaceuticals and cosmetic products due to its retinoid activity

Mechanism of Action

3-Hydroxy Fenretinide exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Fenretinide: The parent compound, known for its chemopreventive properties.

    All-trans-Retinoic Acid: A naturally occurring retinoid with similar biological activities.

    N-(4-Hydroxyphenyl)retinamide: Another derivative with comparable properties

Uniqueness

3-Hydroxy Fenretinide is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its biological activity. This modification allows for distinct interactions with molecular targets and may result in improved therapeutic efficacy compared to its analogs .

Properties

Molecular Formula

C26H33NO3

Molecular Weight

407.5 g/mol

IUPAC Name

(2Z,4Z,6E,8Z)-N-(4-hydroxyphenyl)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenamide

InChI

InChI=1S/C26H33NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,24,28-29H,15-16H2,1-5H3,(H,27,30)/b8-6-,14-9-,18-7+,19-17-

InChI Key

UMTKXEKOPUGPJI-OIJCEPNXSA-N

Isomeric SMILES

CC1=C(C(CCC1O)(C)C)/C=C\C(=C\C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)\C

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C

Origin of Product

United States

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